![molecular formula C18H16BrNO4 B12459728 1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12459728.png)
1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a bromobenzyl group, and a carboxylic acid functional group
Vorbereitungsmethoden
The synthesis of 1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the condensation of 4-bromobenzyl alcohol with 4-hydroxybenzaldehyde to form the intermediate 4-[(4-bromobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a cyclization reaction with pyrrolidine-3-carboxylic acid under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures
Wissenschaftliche Forschungsanwendungen
1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain proteins or enzymes, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with cellular receptors and enzymes involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-{4-[(4-Methylbenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid: Contains a methyl group instead of bromine, potentially altering its chemical properties and applications.
1-{4-[(4-Fluorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid: The presence of a fluorine atom can influence the compound’s stability and interaction with biological targets. The uniqueness of this compound lies in its bromobenzyl group, which can impart distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C18H16BrNO4 |
|---|---|
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
1-[4-[(4-bromophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H16BrNO4/c19-14-3-1-12(2-4-14)11-24-16-7-5-15(6-8-16)20-10-13(18(22)23)9-17(20)21/h1-8,13H,9-11H2,(H,22,23) |
InChI-Schlüssel |
QIVLQMZWKQYAES-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C(=O)O |
Löslichkeit |
>58.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12459649.png)
![2-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B12459655.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12459658.png)
![4-ethyl-2-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12459680.png)
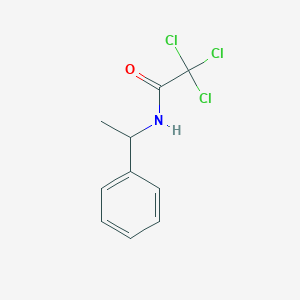
![4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide](/img/structure/B12459686.png)
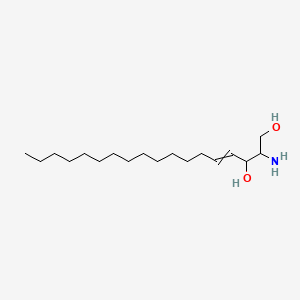
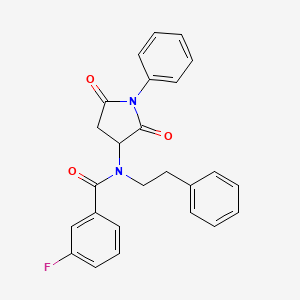
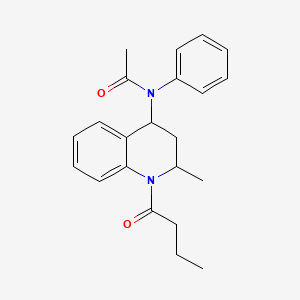
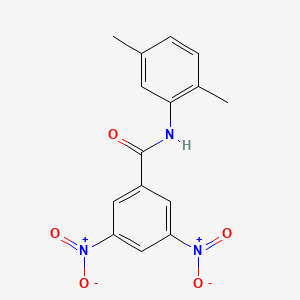
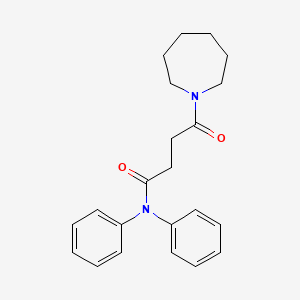
![N-[(E)-(4-bromophenyl)methylidene]-1H-indazol-5-amine](/img/structure/B12459721.png)
![3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B12459733.png)
![2-{2-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12459734.png)
